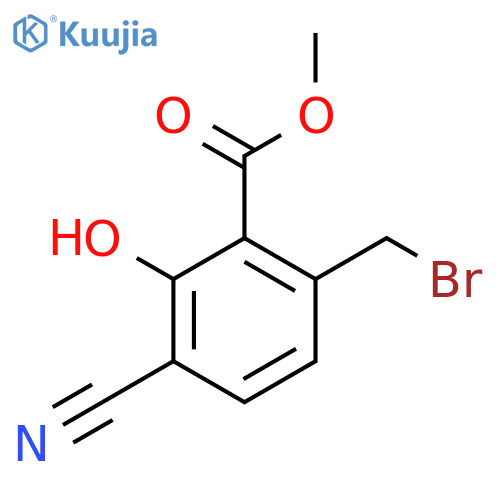

Cas no 1807112-81-7 (Methyl 6-bromomethyl-3-cyano-2-hydroxybenzoate)

Methyl 6-bromomethyl-3-cyano-2-hydroxybenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-bromomethyl-3-cyano-2-hydroxybenzoate

-

- インチ: 1S/C10H8BrNO3/c1-15-10(14)8-6(4-11)2-3-7(5-12)9(8)13/h2-3,13H,4H2,1H3

- InChIKey: WPJISXRRLSZQEC-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=CC(C#N)=C(C=1C(=O)OC)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 286

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 70.3

Methyl 6-bromomethyl-3-cyano-2-hydroxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015009771-1g |

Methyl 6-bromomethyl-3-cyano-2-hydroxybenzoate |

1807112-81-7 | 97% | 1g |

1,504.90 USD | 2021-06-21 |

Methyl 6-bromomethyl-3-cyano-2-hydroxybenzoate 関連文献

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

Methyl 6-bromomethyl-3-cyano-2-hydroxybenzoateに関する追加情報

Methyl 6-bromomethyl-3-cyano-2-hydroxybenzoate (CAS No. 1807112-81-7): An Overview

Methyl 6-bromomethyl-3-cyano-2-hydroxybenzoate (CAS No. 1807112-81-7) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its distinct functional groups, including a bromomethyl, cyano, and hydroxy group, offers a wide range of applications in the synthesis of biologically active molecules and drug development.

The chemical structure of Methyl 6-bromomethyl-3-cyano-2-hydroxybenzoate is particularly noteworthy due to its potential for diverse chemical transformations. The bromomethyl group can serve as a reactive site for various substitution reactions, while the cyano group can be converted into other functional groups such as carboxylic acids or amines. The hydroxy group adds further reactivity and can participate in esterification, etherification, and other reactions. These properties make Methyl 6-bromomethyl-3-cyano-2-hydroxybenzoate an attractive starting material for the synthesis of complex molecules with potential therapeutic applications.

Recent studies have highlighted the importance of Methyl 6-bromomethyl-3-cyano-2-hydroxybenzoate in the development of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. The bromomethyl group was found to enhance the lipophilicity of the molecule, improving its cellular uptake and bioavailability. Additionally, the cyano group was shown to contribute to the stability and metabolic profile of the compound, making it suitable for further optimization in drug design.

In another study, researchers at a leading pharmaceutical company explored the use of Methyl 6-bromomethyl-3-cyano-2-hydroxybenzoate as a key intermediate in the synthesis of small molecule inhibitors targeting specific protein-protein interactions (PPIs). PPIs are critical for many biological processes and are increasingly recognized as important therapeutic targets. The ability to modulate these interactions with high specificity and potency is crucial for developing effective treatments for diseases such as cancer and neurodegenerative disorders.

The synthetic versatility of Methyl 6-bromomethyl-3-cyano-2-hydroxybenzoate has also been leveraged in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. By designing prodrugs based on this compound, researchers have been able to improve the pharmacokinetic properties and reduce side effects associated with traditional drugs. This approach has shown promise in enhancing the therapeutic index of various medications.

Beyond its applications in drug development, Methyl 6-bromomethyl-3-cyano-2-hydroxybenzoate has also found use in materials science. Its unique combination of functional groups makes it suitable for the synthesis of advanced materials with tailored properties. For example, researchers have utilized this compound to develop novel polymers with enhanced mechanical strength and thermal stability. These materials have potential applications in various industries, including electronics, automotive, and aerospace.

In conclusion, Methyl 6-bromomethyl-3-cyano-2-hydroxybenzoate (CAS No. 1807112-81-7) is a multifaceted compound with significant potential in both chemical research and practical applications. Its unique chemical structure provides a foundation for diverse synthetic strategies and innovative drug design approaches. As ongoing research continues to uncover new possibilities, this compound is likely to play an increasingly important role in advancing scientific knowledge and developing new technologies.

1807112-81-7 (Methyl 6-bromomethyl-3-cyano-2-hydroxybenzoate) 関連製品

- 318284-64-9(1-Methyl-5-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile)

- 2580099-92-7(rac-methyl (1R,5R,6S)-3-azabicyclo3.2.0heptane-6-carboxylate)

- 173604-33-6((R)-4-Benzhydryloxazolidin-2-one)

- 1280785-03-6(N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide)

- 1212901-05-7(5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine)

- 1509270-51-2(5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one)

- 37409-97-5(2-Amino-6-morpholin-4-ylpyrimidin-4(3H)-one)

- 922054-31-7(4-tert-butyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)

- 2648962-00-7((4,4-Dimethyloxan-2-yl)methanesulfonyl fluoride)

- 2168581-59-5(2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid)